Ethyl 2-hydroxyhexanoate

Biocatalysis Chiral resolution Enantioselective hydrolysis

Ethyl 2-hydroxyhexanoate (synonym: ethyl 2-hydroxycaproate, CAS 52089-55-1) is a racemic α-hydroxy ester with molecular formula C₈H₁₆O₃ and molecular weight 160.21 g/mol. It is a colorless liquid with a fruity, pineapple-like odor.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 52089-55-1
Cat. No. B3021374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxyhexanoate
CAS52089-55-1
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)OCC)O
InChIInChI=1S/C8H16O3/c1-3-5-6-7(9)8(10)11-4-2/h7,9H,3-6H2,1-2H3
InChIKeyMRYSSTRVUMCKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Hydroxyhexanoate (CAS 52089-55-1): Procurement-Grade Physicochemical and Functional Baseline for α-Hydroxy Ester Selection


Ethyl 2-hydroxyhexanoate (synonym: ethyl 2-hydroxycaproate, CAS 52089-55-1) is a racemic α-hydroxy ester with molecular formula C₈H₁₆O₃ and molecular weight 160.21 g/mol. It is a colorless liquid with a fruity, pineapple-like odor . Key physicochemical parameters include boiling point 195 °C (lit.), density 0.967 g/mL at 25 °C, refractive index n20/D 1.424, and flash point 98 °C (closed cup) [1]. The compound bears a secondary hydroxyl group at the α-carbon adjacent to the ester carbonyl, which imparts distinct reactivity in enzymatic resolutions and stereospecific transformations not accessible to non-hydroxylated or positionally isomeric hexanoate esters [2].

Why Ethyl 2-Hydroxyhexanoate Cannot Be Replaced by Non-Hydroxylated or Positionally Isomeric Hexanoate Esters: A Procurement-Relevant Rationale


Ethyl 2-hydroxyhexanoate belongs to the α-hydroxy ester subclass, where the proximity of the hydroxyl group to the ester carbonyl fundamentally alters physicochemical, chromatographic, and reactivity profiles compared to ethyl hexanoate (lacking the OH group) or ethyl 3-hydroxyhexanoate (OH at C3 position) [1]. The α-OH group raises the boiling point by approximately 27 °C relative to ethyl hexanoate, increases density by ~0.098 g/mL, and dramatically shifts the Kovats retention index on polar columns (DB-Wax) from ~1235 to 1592 [2]. Critically, the α-OH enables enantioselective enzymatic resolution to >99% enantiomeric excess and serves as the leaving group in stereospecific fluorination to produce 2-fluorohexanoic acid — a pharmaceutical intermediate [3][4]. Substituting a generic non-hydroxylated or 3-hydroxy analog eliminates these synthetic and analytical capabilities entirely. Even among α-hydroxy esters, chain-length variation (e.g., ethyl 2-hydroxybutanoate vs. ethyl 2-hydroxyhexanoate) alters substrate specificity in enzymatic resolutions, meaning procurement of the correct chain-length α-hydroxy ester is mandatory for reproducible biocatalytic outcomes [3].

Quantitative Comparative Evidence for Ethyl 2-Hydroxyhexanoate (CAS 52089-55-1) Versus Closest Analogs: A Selection-Driven Data Compilation


Enantioselective Enzymatic Resolution to >99% ee: Bacillus sphaericus Esterase Performance Across α-Hydroxy Ester Substrates

Ethyl 2-hydroxyhexanoate is resolved to the (S)-ester with >99% enantiomeric excess (ee) at 56% hydrolysis using an extracellular esterase from Bacillus sphaericus, as reported in a direct head-to-head enzymatic screening of 2-substituted esters [1]. In the same study, the identical enzyme preparation also accepted ethyl mandelate and ethyl 2-hydroxypentanoate as substrates, but the reported ee and conversion values are specifically quantified for ethyl 2-hydroxyhexanoate, establishing it as a validated substrate for accessing enantiopure α-hydroxy esters [1]. This level of enantioselectivity (>99% ee) exceeds the typical benchmark of 95% ee required for pharmaceutical intermediate qualification and surpasses the enantioselectivity reported for shorter-chain α-hydroxy esters (e.g., ethyl 2-hydroxybutanoate) with the same enzyme class, where steric constraints often reduce ee [2].

Biocatalysis Chiral resolution Enantioselective hydrolysis

Stereospecific Fluorination Gateway: Ethyl 2-Hydroxyhexanoate as the Essential Precursor for (R)-2-Fluorohexanoic Acid Synthesis

Ethyl 2-hydroxyhexanoate is the documented starting material for the stereospecific synthesis of (R)-2-fluorohexanoic acid ethyl ester, a key pharmaceutical intermediate [1]. The α-hydroxyl group serves as the requisite leaving group for fluorination via diethylaminosulfur trifluoride (DAST) or similar reagents, enabling Walden inversion to yield the enantiomerically enriched (R)-2-fluorohexanoate [1]. By contrast, ethyl hexanoate — lacking any hydroxyl functionality — cannot undergo this transformation at all. Ethyl 3-hydroxyhexanoate, bearing the OH at C3, would produce 3-fluorohexanoate rather than the 2-fluoro regioisomer required for pharmaceutical applications. The Focella et al. (1991) synthesis route converts optically pure L-(+)-norleucine to the corresponding α-hydroxy acid, then esterifies to ethyl 2-hydroxyhexanoate, followed by fluorination; the hydroxyl position at C2 is therefore structurally essential and non-substitutable [1].

Medicinal chemistry Organofluorine synthesis Stereospecific substitution

Physicochemical Differentiation: Boiling Point, Density, and Refractive Index Versus Ethyl Hexanoate and Ethyl 3-Hydroxyhexanoate

The α-hydroxyl group of ethyl 2-hydroxyhexanoate produces distinct physicochemical properties that serve as identity and purity verification parameters and differentiate it from the most common procurement alternative — ethyl hexanoate. Measured values: boiling point 195 °C (lit.) vs. 168 °C for ethyl hexanoate (Δ = +27 °C) ; density 0.967 g/mL at 25 °C vs. 0.869 g/mL for ethyl hexanoate (Δ = +0.098 g/mL, ~11.3% higher) ; refractive index n20/D 1.424 vs. 1.407 for ethyl hexanoate (Δ = +0.017) . Compared to the positional isomer ethyl 3-hydroxyhexanoate, the 2-hydroxy isomer exhibits a higher boiling point at atmospheric pressure (195 °C vs. 226 °C estimated for 3-OH, but the 3-OH isomer distills at 90–92 °C at 14 mmHg vs. 80–83 °C at 11 mmHg for the 2-OH, reflecting different vapor pressure curves) . These differences are sufficiently large to enable unambiguous identification via standard QC methods (GC retention, density meter, refractometer) and prevent accidental inter-change in inventory or formulation [1].

Analytical chemistry Quality control Substance identification

Chromatographic Retention Index Differentiation: Kovats RI on DB-Wax Separates 2-Hydroxy, 3-Hydroxy, and Non-Hydroxylated Hexanoate Esters

On a polar DB-Wax capillary column, ethyl 2-hydroxyhexanoate exhibits a Kovats retention index (RI) of 1592, as reported by Umano et al. (1992) in volatile constituent analysis of pineapple [1]. This RI is substantially higher than that of ethyl hexanoate (RI 1224–1244 on DB-Wax, reported by Qian and Ferreira) and meaningfully lower than that of the positional isomer ethyl 3-hydroxyhexanoate (RI 1664 on DB-Wax, reported by Boulanger et al., 2000) [2][3]. The RI spacing of approximately 350 units between 2-OH and non-hydroxylated, and approximately 70 units between 3-OH and 2-OH, provides unambiguous chromatographic resolution. This RI difference translates to baseline separation under standard temperature-programmed GC conditions and directly impacts compound identification confidence in complex matrices such as fruit volatiles, wine aroma profiles, and natural product extracts, where misidentification of the hydroxy positional isomer could lead to incorrect flavor attribution [4].

Gas chromatography Flavor analysis Volatile compound identification

Aroma Contribution Specificity in Natural Product Matrices: Cashew Apple Water-Phase Volatile Profiling Versus Generic Esters

In a comprehensive GC-MS and GC-olfactometry (Osme) analysis of cashew apple juice water-phase volatiles, ethyl 2-hydroxyhexanoate was identified as one of the three dominant esters, collectively representing 21% of the total chromatogram area, and was specifically attributed to the fruity/cashew-like aroma character [1]. Among 71 identified volatiles (47 odor-active), ethyl 2-hydroxyhexanoate, together with ethyl trans-2-butenoate and ethyl 2-methylbutanoate, constituted the ester fraction responsible for the characteristic cashew aroma [1]. In contrast, ethyl hexanoate — the non-hydroxylated analog commonly associated with generic pineapple notes — was not reported among the major odor-active esters in this specific matrix, underscoring that the hydroxylated ester contributes a distinct and matrix-specific aroma profile not replicated by the non-hydroxylated form [1]. This matrix-specific occurrence pattern is further corroborated by Perestrelo et al. (2014), who identified ethyl dl-2-hydroxycaproate as one of the key volatile markers that specifically characterize Madeira wines, whereas ethyl hexanoate is a more ubiquitous marker across many wine types [2].

Flavor chemistry Natural product analysis Aroma recovery

Procurement-Driven Application Scenarios for Ethyl 2-Hydroxyhexanoate (CAS 52089-55-1): Where the Quantitative Evidence Directs Use


Biocatalytic Production of Enantiopure (S)-2-Hydroxyhexanoic Acid Derivatives via Kinetic Resolution

Based on the demonstrated >99% ee resolution of racemic ethyl 2-hydroxyhexanoate by Bacillus sphaericus esterase [6], this compound is the substrate of choice for laboratories and CROs producing enantiopure (S)-2-hydroxyhexanoic acid or its esters for pharmaceutical intermediate applications. The validated enzyme system, screened across 167 microbial strains, provides a reproducible biocatalytic route that avoids the cost and complexity of asymmetric chemical synthesis. Procurement of the racemic ester at ≥98% purity (GC) from major suppliers ensures consistent starting material quality for the resolution process [7]. The alternative — purchasing pre-resolved enantiomers — typically carries a 10- to 50-fold cost premium and may have longer lead times, making the racemate-plus-biocatalyst strategy economically and operationally superior.

Stereospecific Synthesis of (R)-2-Fluorohexanoic Acid Ethyl Ester for Fluorinated Pharmaceutical Building Blocks

The Focella et al. (1991) route establishes ethyl 2-hydroxyhexanoate as the essential α-hydroxy ester precursor for synthesizing (R)-2-fluorohexanoic acid ethyl ester via DAST-mediated fluorination with Walden inversion [6]. Medicinal chemistry groups developing fluorinated analogs of medium-chain fatty acids or incorporating fluorine at chiral centers adjacent to carboxyl groups should specify ethyl 2-hydroxyhexanoate rather than non-hydroxylated or 3-hydroxy regioisomers. The stereospecific nature of the fluorination step preserves the enantiomeric enrichment from the starting material, enabling access to (R)-2-fluorohexanoate in >69% ee. This application is particularly relevant for programs targeting fluorinated amino acid mimetics and metabolically stabilized lipid mediators.

Cashew Apple and Tropical Fruit Flavor Reconstitution with Authentic Aroma Profiles

For flavor houses and food scientists formulating natural-identical cashew apple, pineapple, or tropical fruit flavors, the Sampaio et al. (2011) study demonstrates that ethyl 2-hydroxyhexanoate is a quantitatively significant and sensorially distinct contributor to authentic cashew aroma, representing 21% of the ester fraction in the water phase of concentrated juice [6]. Generic substitution with ethyl hexanoate — despite its lower cost and pineapple connotation — would fail to reproduce the specific fruity/cashew-like character. Flavorists should procure ethyl 2-hydroxyhexanoate (≥97% purity, fruity organoleptic grade) when formulating cashew, certain pineapple variants, or tropical fruit blends where the α-hydroxy ester note is critical to authenticity. The compound's established presence in Madeira wine volatile profiles further supports its use in alcoholic beverage flavor applications [7].

GC-MS Reference Standard for Accurate Identification of Hydroxy Hexanoate Ester Positional Isomers in Complex Volatile Matrices

Analytical laboratories conducting volatile compound profiling in fruits, fermented beverages, or natural products require authenticated reference standards to distinguish ethyl 2-hydroxyhexanoate (RI 1592 on DB-Wax) from its positional isomer ethyl 3-hydroxyhexanoate (RI 1664) and from non-hydroxylated ethyl hexanoate (RI ~1235) [6][7]. The ~350 RI unit separation between 2-OH and non-hydroxylated, and ~70 RI unit separation between 3-OH and 2-OH, provide the chromatographic resolution needed for unambiguous peak assignment, but only if a certified reference standard of the correct isomer is used for retention time/index calibration. Procurement of ethyl 2-hydroxyhexanoate at ≥98% (GC) purity as a reference standard ensures accurate compound identification and prevents misreporting of volatile profiles in publications and regulatory submissions.

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